3-bromo-2-methylpropanoic acid

Vue d'ensemble

Description

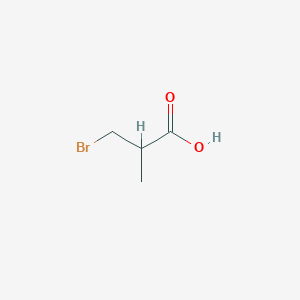

L'Acide 3-bromo-2-méthylpropanoïque (2RS), également connu sous le nom de Captopril EP Impurity D, est un composé chimique de formule moléculaire C4H7BrO2 et d'un poids moléculaire de 167,00 g/mol . C'est une impureté trouvée dans le Captopril, un inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) largement utilisé pour traiter l'hypertension et l'insuffisance cardiaque .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l'Acide 3-bromo-2-méthylpropanoïque (2RS) implique la bromation de l'acide 2-méthylpropanoïque. La réaction utilise généralement du brome (Br2) comme agent bromant en présence d'un solvant comme l'acide acétique ou le dichlorométhane. La réaction est effectuée à température ambiante ou à des températures légèrement élevées pour assurer une bromation complète .

Méthodes de production industrielle

Dans les milieux industriels, la production de l'Acide 3-bromo-2-méthylpropanoïque (2RS) suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles, y compris la température, le choix du solvant et la concentration en brome, pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'Acide 3-bromo-2-méthylpropanoïque (2RS) subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome de brome dans l'Acide 3-bromo-2-méthylpropanoïque (2RS) peut être substitué par d'autres nucléophiles, tels que des ions hydroxyde (OH-) ou des amines, pour former divers dérivés.

Réactions d'oxydation : Le composé peut subir une oxydation pour former les acides carboxyliques correspondants ou d'autres produits oxydés.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent l'hydroxyde de sodium (NaOH) ou les amines primaires.

Réactions d'oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).

Principaux produits formés

Réactions de substitution : Les principaux produits comprennent les dérivés substitués de l'acide 2-méthylpropanoïque.

Réactions d'oxydation : Les principaux produits comprennent les formes oxydées du composé d'origine, telles que les acides carboxyliques.

Applications de la recherche scientifique

L'Acide 3-bromo-2-méthylpropanoïque (2RS) a plusieurs applications de recherche scientifique, notamment :

Analyse pharmaceutique : Il est utilisé comme étalon de référence dans le contrôle qualité et le profilage des impuretés du Captopril.

Synthèse chimique : Le composé sert d'intermédiaire dans la synthèse de diverses molécules organiques et de produits pharmaceutiques.

Études biologiques : Les chercheurs utilisent l'Acide 3-bromo-2-méthylpropanoïque (2RS) pour étudier les voies métaboliques et les produits de dégradation du Captopril.

Mécanisme d'action

L'Acide 3-bromo-2-méthylpropanoïque (2RS) n'a pas d'effet thérapeutique direct. En tant qu'impureté dans le Captopril, il est essentiel de comprendre sa présence et son impact potentiel sur l'efficacité et la sécurité du médicament. Le principal mécanisme d'action du Captopril implique l'inhibition de l'enzyme de conversion de l'angiotensine (ECA), ce qui empêche la conversion de l'angiotensine I en angiotensine II, un puissant vasoconstricteur . Cela entraîne une diminution de la pression artérielle et une réduction de la charge sur le cœur .

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is employed in:

- Synthesis of Chiral Compounds: Its chiral nature allows for enantioselective synthesis, which is essential in drug development to ensure that only the active enantiomer is produced.

- Intermediate for Drug Synthesis: It has been used as an intermediate in synthesizing various biologically active compounds, including nonsteroidal antiandrogens and enzyme inhibitors.

Research indicates that 3-bromo-2-methylpropanoic acid exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential: Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation, although further studies are needed to elucidate the mechanisms involved.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals: It serves as a reagent in various chemical reactions, contributing to the synthesis of specialty chemicals used in different industries.

- Research Reagent: The compound is often used in laboratories for research purposes due to its unique reactivity and ability to form various derivatives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that at specific concentrations, the compound significantly inhibited bacterial growth, suggesting its potential use as an antimicrobial agent.

Case Study 2: Synthesis of Nonsteroidal Antiandrogens

In another investigation, researchers demonstrated that this compound could be used as a chiral building block in the synthesis of ICI 176334, a nonsteroidal antiandrogen. This study highlighted its importance in developing drugs targeting androgen receptors.

Mécanisme D'action

Captopril EP Impurity D itself does not have a direct therapeutic effect. as an impurity in Captopril, it is essential to understand its presence and potential impact on the drug’s efficacy and safety. The primary mechanism of action of Captopril involves the inhibition of angiotensin-converting enzyme (ACE), which prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This results in lower blood pressure and reduced strain on the heart .

Comparaison Avec Des Composés Similaires

Composés similaires

Captopril EP Impurity A:

Captopril EP Impurity B: Connu sous le nom d'acide (2RS)-2-méthyl-3-sulfanylpropanoïque.

Captopril EP Impurity C: Connu sous le nom d'acide 3-mercaptoisobutiriq.

Unicité de l'Acide 3-bromo-2-méthylpropanoïque (2RS)

L'Acide 3-bromo-2-méthylpropanoïque (2RS) est unique en raison de sa structure bromée, qui le distingue des autres impuretés. Cet atome de brome permet des réactions de substitution spécifiques qui ne sont pas possibles avec d'autres impuretés .

Activité Biologique

3-Bromo-2-methylpropanoic acid, a carboxylic acid with the molecular formula CHBrO, is notable for its potential biological activities and applications in various fields, including pharmacology and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to the carbon backbone along with a carboxyl group (-COOH) and a methyl group. The stereochemistry of this compound is indicated by the (2S) configuration, which plays a crucial role in its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Electrophilic Interactions : The presence of the bromine atom enhances electrophilicity, allowing the compound to interact with nucleophiles in biological systems.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, influencing microbial metabolism and potentially affecting the production of other metabolites in bacterial cultures .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in drug development .

Case Studies and Experimental Data

-

Microbial Metabolism Studies :

- A study investigated the effects of this compound on microbial growth. Results indicated that varying concentrations influenced metabolic pathways, leading to altered production of secondary metabolites.

- Synthesis Applications :

- Inhibition Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-Methyl 3-bromo-2-methylpropanoate | 110556-33-7 | 0.79 |

| 2-(Bromomethyl)-2-butylhexanoic acid | 100048-86-0 | 0.73 |

| (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 261904-39-6 | 0.71 |

These compounds share structural similarities but differ in their functional groups and stereochemistry, which significantly influences their reactivity and biological interactions.

Propriétés

IUPAC Name |

3-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPXDXGYFXDDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-78-6, 80586-28-3 | |

| Record name | 3-Bromo-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56970-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromo-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07304AI75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a gas chromatographic method for determining 3-Bromoisobutyric Acid and its isomers?

A1: The research paper describes a gas chromatographic (GC) method for quantifying 3-Bromoisobutyric Acid and its isomers, including 2-bromoisobutyric acid and 2,3-dibromoisobutyric acid []. This method is significant because it allows for the separation and quantification of these structurally similar compounds. Understanding the presence and concentration of each isomer is crucial in various chemical and potentially biological applications, as different isomers may exhibit different reactivity or biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.